1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18286868
InChI: InChI=1S/C26H22FNO4/c27-18-11-9-16(10-12-18)17-13-26(14-17,24(29)30)28-25(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,28,31)(H,29,30)
SMILES:
Molecular Formula: C26H22FNO4
Molecular Weight: 431.5 g/mol

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC18286868

Molecular Formula: C26H22FNO4

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid -

Specification

Molecular Formula C26H22FNO4
Molecular Weight 431.5 g/mol
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C26H22FNO4/c27-18-11-9-16(10-12-18)17-13-26(14-17,24(29)30)28-25(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,28,31)(H,29,30)
Standard InChI Key DEDBFHAQLYQOOI-UHFFFAOYSA-N
Canonical SMILES C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)F

Introduction

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc)-protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ability to form amide bonds efficiently. The compound incorporates structural features such as a cyclobutane ring, a fluorenylmethoxycarbonyl protecting group, and a 4-fluorophenyl substituent, which contribute to its unique chemical and biological properties.

Molecular Formula

The molecular formula of the compound is C25H21FNO4, with a molecular weight of approximately 419.44 g/mol.

Structural Features

  • Core Structure: The compound features a cyclobutane ring substituted at two positions: one with a carboxylic acid group and another with a 4-fluorophenyl group.

  • Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group is attached to the amine functionality, providing steric protection during peptide synthesis.

  • Fluorophenyl Substituent: The presence of the 4-fluorophenyl group enhances the compound's hydrophobicity and potential bioactivity.

Key Identifiers

PropertyValue
Molecular FormulaC25H21FNO4
Molecular Weight419.44 g/mol
PubChem CIDNot explicitly listed
SMILES RepresentationC1(C(C(=O)O)C1C2=CC=C(C=C2)F)N(C3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Synthesis

The synthesis of this compound typically involves:

  • Cyclobutane Functionalization: Introduction of carboxylic acid and fluorophenyl substituents on a cyclobutane core.

  • Fmoc Protection: Reaction with Fmoc chloride to protect the amine group, ensuring selective reactions in subsequent steps.

  • Purification: Chromatographic techniques are employed to isolate the pure compound.

Applications

  • Peptide Synthesis: The compound serves as an intermediate in solid-phase peptide synthesis (SPPS), enabling the construction of complex peptides.

  • Pharmaceutical Research: Its structural motifs are explored for drug development, particularly in designing inhibitors or modulators targeting specific enzymes or receptors.

Stability

The Fmoc group provides stability under basic conditions but can be removed using mild acids or nucleophiles like piperidine, making it ideal for iterative peptide synthesis.

Functional Group Reactivity

  • The carboxylic acid group can form amide bonds with amines, facilitating peptide bond formation.

  • The fluorophenyl substituent may participate in hydrophobic interactions or π-stacking in biological systems.

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